![molecular formula C22H18O13 B12427673 12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione is a complex organic molecule with a unique structure. It features multiple functional groups, including methoxy, hydroxyl, and oxane groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pentacyclic structure. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Functional Group Introduction: The methoxy and hydroxyl groups are introduced through selective functionalization reactions, such as methylation and hydroxylation.
Glycosylation: The attachment of the oxane ring is typically done through glycosylation reactions, using glycosyl donors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis, ensuring high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process, reducing reaction times and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Cellular Pathways: Interacts with cellular pathways, leading to apoptosis in cancer cells.
Antimicrobial Action: Disrupts the cell membrane of microbes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione: is similar to other pentacyclic compounds with methoxy and hydroxyl groups.
Uniqueness
Structural Complexity: The unique combination of functional groups and the pentacyclic core sets it apart from other compounds.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C22H18O13 |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione |
InChI |
InChI=1S/C22H18O13/c1-29-17-9(31-22-15(26)14(25)13(24)10(4-23)32-22)3-8-12-11-7(20(27)34-19(12)17)2-6-5-30-35-16(6)18(11)33-21(8)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 |
Clave InChI |
GNCGYIJEMRKAFK-CGWYSGAGSA-N |
SMILES isomérico |
COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C5C(=C4)COO5)OC2=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C5C(=C4)COO5)OC2=O)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
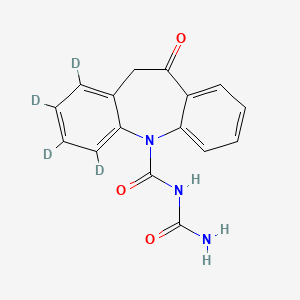
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

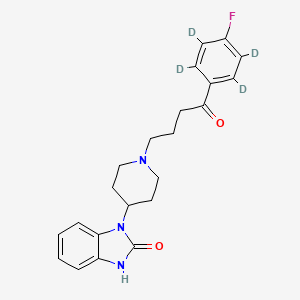
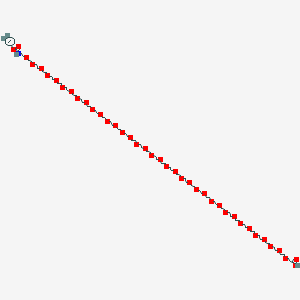
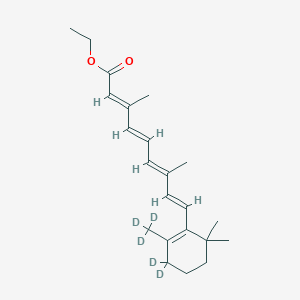
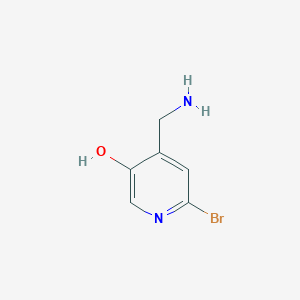

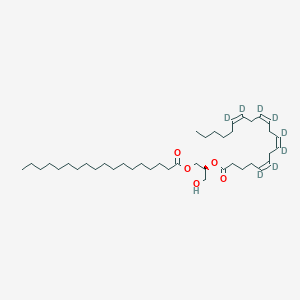
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

